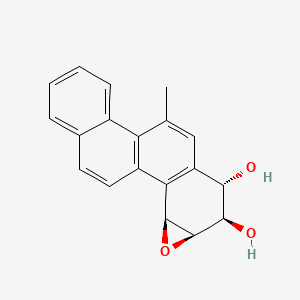
CCRIS 1749
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCRIS 1749 is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is structurally characterized by the presence of an epoxide group and two hydroxyl groups on a tetrahydro-methylated chrysene backbone. PAHs are known for their carcinogenic properties, and their derivatives are often studied for their biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CCRIS 1749 typically involves multiple steps, starting from chrysene or its derivatives. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the chrysene ring.
Epoxidation: Formation of the epoxide ring through the reaction of the hydroxylated intermediate with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Methylation: Introduction of a methyl group at the 5-position, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
CCRIS 1749 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of various ring-opened products depending on the nucleophile used.
科学的研究の応用
CCRIS 1749 has several applications in scientific research:
Chemistry: Studied for its reactivity and as a model compound for understanding PAH behavior.
Biology: Investigated for its interactions with DNA and proteins, particularly in the context of carcinogenesis.
Medicine: Potential use in studying the mechanisms of cancer development and testing chemopreventive agents.
Industry: Used in the development of materials with specific chemical properties, such as high thermal stability.
作用機序
The compound exerts its effects primarily through interactions with cellular macromolecules. The epoxide group can form covalent bonds with DNA, leading to mutations and potentially carcinogenesis. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The molecular targets include DNA, RNA, and various proteins involved in cell signaling pathways.
類似化合物との比較
Similar Compounds
Benzo[a]pyrene: Another PAH with similar carcinogenic properties.
Chrysene: The parent compound without the epoxide and hydroxyl groups.
5-Methylchrysene: A methylated derivative of chrysene without the epoxide and hydroxyl groups.
Uniqueness
CCRIS 1749 is unique due to the combination of its epoxide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis and for developing potential therapeutic agents.
特性
CAS番号 |
81851-67-4 |
|---|---|
分子式 |
C19H16O3 |
分子量 |
292.3 g/mol |
IUPAC名 |
(3S,5R,6R,7S)-10-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m0/s1 |
InChIキー |
LMQWCOZFQUNBGM-ZSYWTGECSA-N |
SMILES |
CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |
異性体SMILES |
CC1=CC2=C([C@H]3[C@H](O3)[C@@H]([C@H]2O)O)C4=C1C5=CC=CC=C5C=C4 |
正規SMILES |
CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |
Key on ui other cas no. |
111901-42-9 |
同義語 |
7,8-DETMC 9,10-epoxy-7,8-dihydroxy-7,8,9,10-tetrahydro-5-methylchrysene trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















